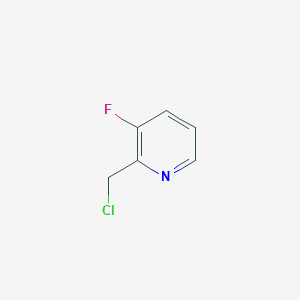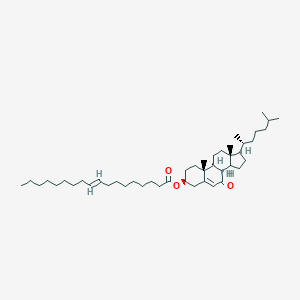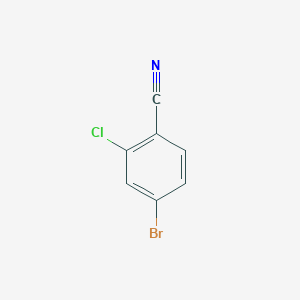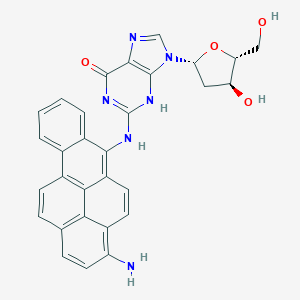
2-(Chloromethyl)-3-fluoropyridine
Übersicht
Beschreibung
2-(Chloromethyl)-3-fluoropyridine (CMFP) is a nitrogen-containing heterocyclic compound with a wide range of applications in the scientific research field. It is a colorless to light yellow liquid with a boiling point of 126-127 °C and a melting point of -20 °C. CMFP is a versatile compound that can act as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
The compound 2-(chloromethyl)-3-fluoropyridine and its derivatives have been primarily used in the synthesis of complex organic molecules. Papaioannou et al. (2020) explored the regioselective amidomethylation of 4-chloro-3-fluoropyridine, leading to a series of 2-amidomethylated pyridines. The study highlighted the application of kinetic deprotonation followed by reaction with DMF and Minisci-type amidomethylation under photo-redox conditions, showcasing the compound's versatility in organic synthesis (Papaioannou et al., 2020). Moreover, Stroup et al. (2007) discussed the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, indicating its potential in the selective synthesis of bromide, chloride, and fluorine substitution products, emphasizing its reactivity and importance in the development of chemoselective reactions (Stroup et al., 2007).
Catalysis and Fluorination Processes
Cochon et al. (2010) investigated the fluorination of 2-chloropyridine over metal oxide catalysts, presenting a new system for catalytic fluorination. This study highlighted the effectiveness of metal oxide catalysts like MgO in the formation of 2-fluoropyridine through Cl/F exchange, demonstrating the compound's role in catalytic processes and its potential in facilitating fluorination reactions (Cochon et al., 2010).
Environmental Applications
Stapleton et al. (2006) studied the photolytic degradation of halogenated pyridines like 2-chloropyridine and 2-fluoropyridine in wastewater, providing insight into the environmental applications of these compounds. The research emphasized their susceptibility to photolytic degradation, indicating the potential of this compound and its derivatives in environmental remediation and wastewater treatment (Stapleton et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACDDNDGSMRWPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568763 | |
| Record name | 2-(Chloromethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149489-32-7 | |
| Record name | 2-(Chloromethyl)-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
